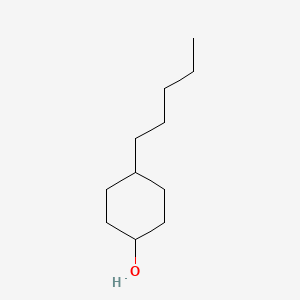

4-Pentylcyclohexanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Pentylcyclohexanol and its derivatives involves several chemical processes. For example, 4-(4′-trans-n-pentylcyclohexyl)cyclohexanone was prepared from 4-(4′-trans-n-pentylcyclohexyl)phenol by one-step hydrogenation using Pd/C as a catalyst under specific conditions, demonstrating an economical and environmentally friendly method applicable in industry (Wei Ming-wang, 2007).

Molecular Structure Analysis

The structure of trans-4-(trans-4-n-pentylcyclohexyl)cyclohexylcarbonitrile (CCH5) was investigated through molecular dynamics simulation. The study found significant changes in molecular length and thinness between the isotropic and nematic phases, demonstrating the molecule's structural adaptability under different temperature conditions (M. Wilson & M. P. Allen, 1992).

Chemical Reactions and Properties

4-Pentylcyclohexanol undergoes various chemical reactions, including stereoselective reduction by anthracnose fungi, transforming 4-tert-pentylcyclohexanone primarily into trans-4-tert-Pentylcyclohexanol. This highlights the compound's ability to participate in biotransformation processes with specific stereoselectivity (S. Okamura, M. Miyazawa, H. Kameoka, 1999).

Physical Properties Analysis

Research on the mesogenic compounds 4-Ethyl-4′-(4″-pentylcyclohexyl)biphenyl and its derivatives in the crystalline state has provided insights into the physical properties of 4-Pentylcyclohexanol-related compounds. The studies discuss crystal structures, torsion angles, and patterns of packing, illustrating the compounds' complex physical behavior and stability in solid states (L. Walz, F. Nepveu, W. Haase, 1987).

Chemical Properties Analysis

The catalytic activity of new copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione in cyclohexane and benzyl alcohol oxidations showcases the chemical properties of 4-Pentylcyclohexanol-related compounds. Such studies reveal the potential for these compounds to act as catalysts in organic reactions, underscoring their versatility and reactivity (K. Mahmudov, M. Kopylovich, M. Silva, P. Figiel, Y. Y. Karabach, A. Pombeiro, 2010).

Aplicaciones Científicas De Investigación

Biological Stereoselective Reduction

- Application : 4-Pentylcyclohexanol can undergo biological stereoselective reduction by anthracnose fungi. This process transforms 4-tert-Pentylcyclohexanone predominantly into trans-4-tert-Pentylcyclohexanol, showcasing potential for bioconversion processes in fungi like Colletotrichum lagenarium and others (Okamura, Miyazawa, & Kameoka, 1999).

Synthesis and Industrial Application

- Application : 4-Pentylcyclohexanol derivatives have been synthesized for potential use in industrial applications. For instance, 4-(4′-trans-n-pentylcyclohexyl)cyclohexanone was prepared using a one-step hydrogenation method, deemed economical and environmentally friendly, suggesting its viability for industrial production (Wei Ming-wang, 2007).

Pharmaceutical Intermediates

- Application : Derivatives of 4-Pentylcyclohexanol, such as trans-4-(N-acetylamido)cyclohexanol, are important precursors in synthesizing pharmaceutical intermediates. This includes the hydrochloride salt of trans-4-aminocyclohexanol, a significant compound in pharmaceuticals (Li Jia-jun, 2012).

Thermoresponsive Drug Delivery

- Application : Thermotropic liquid crystalline blends of 4-Pentylcyclohexanol derivatives have been studied for their potential in temperature-modulated drug permeation systems. This research indicates the potential of these compounds in creating responsive drug delivery systems (R. Dinarvand et al., 2006).

Polymer Processing

- Application : The compound's derivatives are explored in the production of micro- or nanofibers, expanding their application in medical products. Studies have shown different morphologies in fibers based on the solvent system used, highlighting the compound's versatility in polymer processing (Keunhyung Lee et al., 2006).

Liquid Crystal Research

- Application : Derivatives of 4-Pentylcyclohexanol have been a subject of extensive study in liquid crystal research. Their dielectric properties, phase transformations, and molecular associations in various states have been investigated, providing insights into the physical chemistry of liquid crystals (S. Urban & A. Würflinger, 1992; T. Mansaré et al., 2002).

Environmental Applications

- Application : The compound's derivatives have been studied in the context of wastewater treatment, comparing their photodegradation with other compounds. This research can contribute to environmental remediation strategies (W. Spacek, R. Bauer, & G. Heisler, 1995).

Perfumery Industry

- Application : In the perfumery industry, 4-Pentylcyclohexanol derivatives are used for creating fragrances. The stereoselective reduction of ketones to produce cis-4-alkylcyclohexanols is an important process in synthesizing commercial fragrances with specific odorant properties (F. Tentori et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

4-pentylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWGPISIUNUREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202812 | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentylcyclohexanol | |

CAS RN |

54410-90-1 | |

| Record name | 4-Pentylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54410-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

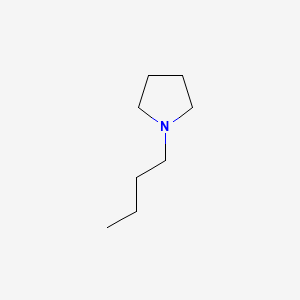

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)